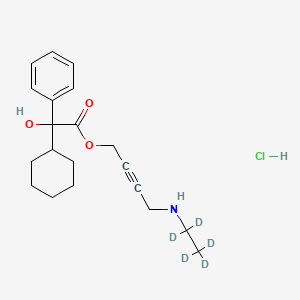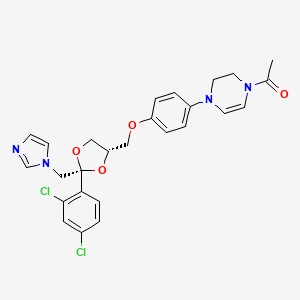![molecular formula C13H19NO2 B584139 alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid CAS No. 1613-23-6](/img/structure/B584139.png)
alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid
Descripción general
Descripción
alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid is a chemical compound with the molecular formula C13H19NO2. It is known for its role as an impurity in the pharmaceutical industry, particularly in the production of antihistamines like Dimetindene Maleate . This compound is also referred to as Dimetindene Maleate Impurity D.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid typically involves the reaction of benzyl chloride with dimethylamine, followed by a series of steps to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include benzyl alcohols, benzylamines, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid is primarily related to its role as an impurity in pharmaceutical formulations. It does not have a direct therapeutic effect but is crucial in the quality control process to ensure the purity and safety of the final drug product . The molecular targets and pathways involved are specific to the parent drug, such as Dimetindene Maleate, rather than the impurity itself .
Comparación Con Compuestos Similares
Similar Compounds
Dimetindene Maleate: The parent compound, an antihistamine used to treat allergic conditions.
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: A photoinitiator used in polymer chemistry.
2-(Dimethylamino)butanoic acid: A related compound with similar structural features.
Uniqueness
alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid is unique due to its specific role as an impurity in the pharmaceutical industry. Its presence and quantification are essential for ensuring the quality and safety of antihistamine drugs like Dimetindene Maleate . Unlike its parent compound, it does not have direct therapeutic applications but is vital for analytical and quality control purposes .
Propiedades
IUPAC Name |
2-benzyl-4-(dimethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14(2)9-8-12(13(15)16)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVESGEUGPWQJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245293 | |
| Record name | α-[2-(Dimethylamino)ethyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-23-6 | |
| Record name | α-[2-(Dimethylamino)ethyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[2-(Dimethylamino)ethyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-[2-(dimethylamino)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-[2-13C]Xylose](/img/structure/B584058.png)

![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)
![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
![D-[2-2H]Xylose](/img/structure/B584073.png)



